7-Bromo-2-isopropylbenzo[d]thiazole
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Overview
Description
7-Bromo-2-isopropylbenzo[d]thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 7th position and an isopropyl group at the 2nd position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7-Bromo-2-isopropylbenzo[d]thiazole typically involves the reaction of 2-isopropylbenzo[d]thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
7-Bromo-2-isopropylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-2-isopropylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential as a quorum sensing inhibitor in Gram-negative bacteria, which can help in controlling bacterial infections without promoting antibiotic resistance.
Industrial Applications: Thiazole derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-isopropylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-isopropylbenzo[d]thiazole include other thiazole derivatives such as:
2-Isopropylbenzo[d]thiazole: Lacks the bromine substitution, which may affect its biological activity and reactivity.
7-Chloro-2-isopropylbenzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H10BrNS |
---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
7-bromo-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-6(2)10-12-8-5-3-4-7(11)9(8)13-10/h3-6H,1-2H3 |
InChI Key |
RNPNMWTVTSEETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C(=CC=C2)Br |
Origin of Product |
United States |
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